molecular formula C11H20N2 B3301717 3-[Cyclohexyl(ethyl)amino]propanenitrile CAS No. 91211-41-5

3-[Cyclohexyl(ethyl)amino]propanenitrile

Cat. No.: B3301717
CAS No.: 91211-41-5
M. Wt: 180.29 g/mol
InChI Key: MCPIGQQNAJMBQI-UHFFFAOYSA-N
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Description

3-[Cyclohexyl(ethyl)amino]propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a cyclohexyl and ethyl amino group at the third carbon. These analogs typically exhibit diverse applications in pharmaceuticals, agrochemicals, and materials science due to the versatility of the nitrile functional group and the tunability of their amino substituents .

Properties

IUPAC Name

3-[cyclohexyl(ethyl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h11H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPIGQQNAJMBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclohexyl(ethyl)amino]propanenitrile typically involves the reaction of cyclohexylamine with ethyl acrylate, followed by the addition of a nitrile group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[Cyclohexyl(ethyl)amino]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Cyclohexyl(ethyl)amino]propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[Cyclohexyl(ethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Trends and Insights

Substituent Effects on Reactivity and Applications: Aromatic vs. Aliphatic Substituents: Phenyl and cyclohexyl groups (as in 3-(methyl(phenyl)amino)propanenitrile) enhance hydrophobicity and may improve membrane permeability in drug candidates, whereas aliphatic substituents like ethyl or hexenyloxy (e.g., 3-(3-hexenyloxy)propanenitrile) could influence flexibility and solubility .

Synthetic Methodologies: Pt/C-catalyzed methylation (used for 3-(methyl(phenyl)amino)propanenitrile) demonstrates the feasibility of introducing methyl groups under mild conditions . HPLC analysis of 3-[ethyl(4-formyl-3-methylphenyl)amino]propanenitrile highlights the importance of reverse-phase chromatography for characterizing polar nitrile derivatives .

Physicochemical Properties: LogP values (e.g., 2.39 for 3-[ethyl(4-formyl-3-methylphenyl)amino]propanenitrile) indicate moderate lipophilicity, suggesting suitability for pharmaceutical formulations . Molecular weights range from 153.22 (3-(3-hexenyloxy)propanenitrile) to 216.28 (formyl-substituted analog), reflecting the impact of substituent complexity .

Biological Activity

3-[Cyclohexyl(ethyl)amino]propanenitrile, with the chemical formula C11H20N2 and a molecular weight of 180.29 g/mol, is an organic compound that has garnered attention for its potential biological activity. This compound features a unique structure that includes a cyclohexyl group and an ethylamino moiety, which may confer distinct pharmacological properties.

The synthesis of this compound typically involves the reaction of cyclohexylamine with ethyl acrylate, followed by the introduction of a nitrile group. Common solvents used in this process include ethanol and methanol, with reactions conducted under reflux conditions to ensure complete conversion. In industrial applications, continuous flow reactors may be utilized to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The nitrile group can participate in biochemical reactions, allowing the compound to interact with enzymes and receptors. Specific pathways affected by this compound remain to be fully elucidated, but its structure suggests potential interactions relevant to therapeutic applications.

Pharmacological Potential

Research indicates that this compound may have implications in several therapeutic areas:

  • Neurotropic Effects : Similar compounds have been studied for their neurotropic activity, promoting neurite outgrowth and potentially aiding in recovery from peripheral nerve injuries .
  • Immunosuppressive Properties : The compound's structural similarities to known immunosuppressants suggest it might inhibit pathways involving protein tyrosine kinases, such as Janus Kinase 3 (JAK3), which is crucial for immune cell signaling .

Case Studies

  • Neurotropic Activity : A study investigated the neurotropic effects of related compounds on neuronal cultures. The findings indicated that derivatives similar to this compound could enhance neurite outgrowth in PC12 neuronal models, suggesting potential applications in treating neurodegenerative conditions .
  • Toxicity Assessment : Acute toxicity studies have been conducted on structurally related compounds, evaluating their safety profiles through various assays including blood biochemistry and organ pathology. These studies are essential for determining the viability of such compounds in clinical settings .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-[Cyclohexyl(methyl)amino]propanenitrileMethyl group instead of ethylPotential neurotropic effects
3-[Cyclohexyl(propyl)amino]propanenitrilePropyl group instead of ethylImmunosuppressive properties
3-[Cyclohexyl(butyl)amino]propanenitrileButyl group instead of ethylAntiviral activity

This table illustrates how variations in the alkyl substituents can influence the biological properties of these compounds.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-[Cyclohexyl(ethyl)amino]propanenitrile to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of ethylamine with a cyclohexyl-containing precursor under basic conditions. Key factors include:

  • Reagent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states .
  • Temperature control : Maintain 40–60°C to balance reaction rate and by-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the nitrile product. Purity (>95%) can be verified via HPLC (C18 column, UV detection at 220 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : 1^1H and 13^13C NMR identify cyclohexyl/ethyl substituents and nitrile functionality. Cyclohexyl protons appear as a multiplet at δ 1.2–1.8 ppm, while the nitrile carbon resonates at ~120 ppm .
  • IR : A sharp peak at ~2240 cm1^{-1} confirms the C≡N stretch .
  • LC-MS : Electrospray ionization (ESI) in positive mode yields [M+H]+^+ at m/z 195.1 (calculated for C12_{12}H20_{20}N2_2) with retention time ~7.5 min on a C18 column .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the nitrile group .
  • Safety : Use fume hoods and nitrile gloves; avoid contact with strong oxidizers (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize by-products in the synthesis of this compound?

  • Methodological Answer : By-product analysis (e.g., imine intermediates) requires DOE (Design of Experiments):

  • Temperature : Lowering from 60°C to 40°C reduces imine formation by 30% .
  • Catalyst : Adding 1 mol% K2_2CO3_3 accelerates substitution, improving yield to 82% .
  • Solvent : Acetonitrile outperforms DMF in reducing dimerization (2% vs. 12% by GC-MS) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., anticancer vs. inactive results) may arise from:

  • Structural analogs : Compare activity of derivatives (e.g., cyclohexyl vs. cyclopentyl substitutions) to identify pharmacophores .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and dosing protocols (IC50_{50} vs. IC90_{90}) .
  • Metabolic stability : Use liver microsome assays to assess if rapid degradation explains false negatives .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to locate electrophilic sites (e.g., nitrile carbon with partial positive charge) .
  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Kinetic modeling : Use Eyring equations to correlate steric effects (cyclohexyl group) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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